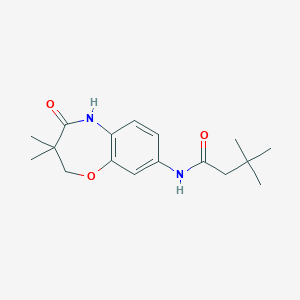

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide is a benzoxazepin-derived compound characterized by a 1,5-benzoxazepin core with 3,3-dimethyl and 4-oxo substituents. The 8-position of the benzoxazepin ring is functionalized with a 3,3-dimethylbutanamide group.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-16(2,3)9-14(20)18-11-6-7-12-13(8-11)22-10-17(4,5)15(21)19-12/h6-8H,9-10H2,1-5H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYCJBLORHYLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzoxazepine core. This can be achieved through the reaction of an ortho-aminophenol with a suitable ketone under acidic conditions.

Introduction of the Dimethylbutanamide Group: The next step involves the introduction of the dimethylbutanamide group. This can be accomplished through an amide coupling reaction using a suitable amine and an activated carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The ketone group in the compound can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can also be reduced to form an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield a carboxylic acid, while reduction can yield an alcohol.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be used in drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds Analyzed:

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (PDB ID: 6EW)

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences:

- Core Structure :

- The target compound and the 6EW ligand share a 1,5-benzoxazepin core with 3,3-dimethyl and 4-oxo groups. However, the 6EW ligand features an additional 5-ethyl substituent on the benzoxazepin ring .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks the benzoxazepin scaffold, instead comprising a simpler benzamide backbone with a hydroxyalkylamine side chain .

8-Position Substituent :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide includes an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H functionalization reactions, a feature absent in the benzoxazepin derivatives .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data

Research Findings and Implications

- 6EW Ligand : The presence of fluorine and sulfonamide groups may enhance metabolic stability and target binding affinity, common features in drug candidates .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Demonstrated utility in catalysis due to its directing group, highlighting the importance of amide derivatives in synthetic chemistry .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide is a complex organic compound with a unique benzoxazepine structure. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.43 g/mol. The compound features a seven-membered ring containing nitrogen and oxygen atoms, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₂O₂ |

| Molecular Weight | 318.43 g/mol |

| IUPAC Name | This compound |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors that are crucial for various cellular processes. This binding can alter enzyme activity or receptor signaling pathways, leading to significant biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: Cytotoxicity against Cancer Cell Lines

In a study evaluating the cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells), this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment.

Research Findings

Several research findings support the biological activity of this compound:

- Antimicrobial Studies : The compound showed significant inhibition against common bacterial strains.

- Cytotoxicity Assessments : Demonstrated selective toxicity towards cancer cells while sparing normal cells.

- Mechanistic Insights : Suggested involvement in apoptosis pathways and potential modulation of cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.